Cas no 1283769-67-4 ((2-bromophenyl)-(4-ethylphenyl)methanol)

(2-Bromophenyl)-(4-ethylphenyl)methanol is a brominated aromatic alcohol featuring a hydroxymethyl bridge between a 2-bromophenyl and a 4-ethylphenyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its distinct structure enables selective functionalization at both the bromine and hydroxyl sites, offering flexibility in derivatization. The ethyl substituent enhances solubility in organic solvents, facilitating downstream reactions. The product is characterized by high purity and stability under standard storage conditions, making it suitable for precision applications in research and industrial processes. Proper handling is advised due to potential reactivity of the bromine and hydroxyl functional groups.
(2-bromophenyl)-(4-ethylphenyl)methanol structure
1283769-67-4 structure
Product Name:(2-bromophenyl)-(4-ethylphenyl)methanol
CAS No:1283769-67-4
MF:C15H15BrO
MW:291.183003664017
MDL:MFCD12964394
CID:5188021
Update Time:2026-03-05

(2-bromophenyl)-(4-ethylphenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (2-Bromophenyl)(4-ethylphenyl)methanol
    • 2-Bromo-4'-ethylbenzhydrol
    • (2-bromophenyl)-(4-ethylphenyl)methanol
    • MDL: MFCD12964394
    • Inchi: 1S/C15H15BrO/c1-2-11-7-9-12(10-8-11)15(17)13-5-3-4-6-14(13)16/h3-10,15,17H,2H2,1H3
    • InChI Key: YEPZXLANNUAPHP-UHFFFAOYSA-N
    • SMILES: BrC1C=CC=CC=1C(C1C=CC(=CC=1)CC)O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 223
  • XLogP3: 4.2
  • Topological Polar Surface Area: 20.2

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(2-bromophenyl)-(4-ethylphenyl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:1283769-67-4)(2-bromophenyl)-(4-ethylphenyl)methanol
Order Number:A1125917
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 21:37
Price ($):397.0
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Additional information on (2-bromophenyl)-(4-ethylphenyl)methanol

Introduction to (2-bromophenyl)-(4-ethylphenyl)methanol (CAS No. 1283769-67-4)

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, with each molecule potentially holding the key to groundbreaking therapies. One such compound, (2-bromophenyl)-(4-ethylphenyl)methanol, identified by its CAS number 1283769-67-4, has garnered significant attention in recent years due to its unique structural properties and promising applications in medicinal chemistry.

The molecular structure of this compound consists of two aromatic rings connected by a methanol group, with bromine and ethyl substituents strategically placed on the phenyl rings. This specific arrangement imparts distinct chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the bromine atom, for instance, facilitates nucleophilic aromatic substitution reactions, while the ethyl group introduces steric and electronic effects that can modulate biological activity.

In the realm of drug discovery, (2-bromophenyl)-(4-ethylphenyl)methanol has been explored for its potential as a precursor in the development of novel pharmacological agents. Recent studies have highlighted its utility in the synthesis of kinase inhibitors, which are critical in targeting various forms of cancer and inflammatory diseases. The compound's ability to serve as a scaffold for further functionalization allows researchers to fine-tune its properties, enhancing its binding affinity and selectivity towards specific therapeutic targets.

One particularly intriguing aspect of this molecule is its role in the development of small-molecule probes for biochemical assays. Researchers have leveraged its structural features to design tools that can interact with specific enzymes and proteins, providing insights into cellular pathways and disease mechanisms. These probes are invaluable for both academic research and industrial applications, enabling high-throughput screening of drug candidates with greater precision.

The synthesis of (2-bromophenyl)-(4-ethylphenyl)methanol involves a series of well-established organic reactions, including bromination and alkylation processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality starting materials for their investigations. Techniques such as palladium-catalyzed cross-coupling reactions have further refined the synthetic route, making it more efficient and scalable.

From a computational chemistry perspective, (2-bromophenyl)-(4-ethylphenyl)methanol has been subjected to extensive molecular modeling studies. These simulations have provided valuable insights into its electronic structure and intermolecular interactions, aiding in the rational design of derivatives with enhanced pharmacological properties. The integration of machine learning algorithms has also enabled predictive modeling, allowing researchers to anticipate potential side effects and optimize drug candidates before experimental validation.

The pharmaceutical industry has taken note of the compound's potential, with several companies investing in its further development. Preclinical studies are currently underway to evaluate its efficacy and safety profiles in animal models. Initial results are promising, suggesting that derivatives based on this scaffold may exhibit significant therapeutic benefits in treating conditions such as neurodegenerative disorders and autoimmune diseases.

Environmental considerations also play a crucial role in the evaluation of chemical compounds like (2-bromophenyl)-(4-ethylphenyl)methanol. Efforts are being made to develop greener synthetic routes that minimize waste and reduce environmental impact. Biocatalysis and flow chemistry are among the emerging technologies being explored to achieve these goals, ensuring that future drug development is both sustainable and scalable.

In conclusion, (2-bromophenyl)-(4-ethylphenyl)methanol represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for synthesizing novel therapeutics, while its role in biochemical assays underscores its importance in understanding complex biological processes. As research continues to evolve, this compound is poised to contribute significantly to advancements in medicine and chemistry.

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Amadis Chemical Company Limited
(CAS:1283769-67-4)(2-bromophenyl)-(4-ethylphenyl)methanol
A1125917
Purity:99%
Quantity:1g
Price ($):397.0
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